
Glt-phe-Nh-fmeq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glt-phe-Nh-fmeq is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of Glt-phe-Nh-fmeq varies depending on the application. In neuroscience, this compound modulates the activity of glutamate transporters by binding to specific sites on the transporter. This results in increased glutamate uptake and improved synaptic function. In cancer research, this compound inhibits the growth of cancer cells by binding to specific receptors and inducing cell death. In drug discovery, this compound is used as a lead compound to develop drugs that target specific receptors and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound improves synaptic function by increasing glutamate uptake. In cancer research, this compound induces cell death in cancer cells by targeting specific receptors. In drug discovery, this compound is used as a lead compound to develop drugs with improved efficacy and safety profiles.
Vorteile Und Einschränkungen Für Laborexperimente
Glt-phe-Nh-fmeq has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, this compound has some limitations, such as its cost, which can be expensive for some labs. Additionally, this compound has limited solubility in some solvents, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Glt-phe-Nh-fmeq research. One direction is to further understand its mechanism of action and how it can be used to develop novel drugs for various diseases. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more accessible to researchers.
Conclusion:
In conclusion, this compound is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound in various fields and to develop more efficient synthesis methods.
Synthesemethoden
Glt-phe-Nh-fmeq is synthesized using a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support. The amino acids are protected with specific groups to prevent unwanted reactions during the synthesis process. The peptide is then cleaved from the solid support and purified using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Glt-phe-Nh-fmeq has been studied extensively for its potential applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of glutamate transporters, which are essential for maintaining proper synaptic function. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells by targeting specific receptors. In drug discovery, this compound has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
111574-81-3 |
|---|---|
Molekularformel |
C24H22F3N3O5 |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
5-oxo-5-[[(2S)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C24H22F3N3O5/c25-24(26,27)17-13-21(32)29-18-12-15(9-10-16(17)18)28-23(35)19(11-14-5-2-1-3-6-14)30-20(31)7-4-8-22(33)34/h1-3,5-6,9-10,12-13,19H,4,7-8,11H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t19-/m0/s1 |
InChI-Schlüssel |
LCIFDCMSPBIPOT-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
Synonyme |
7-glutaryl-phenylalaninamide-4-trifluoromethyl-2-quinolinone Glt-Phe-Nh-FMeQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



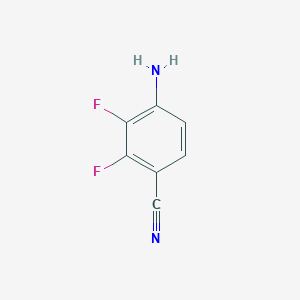
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
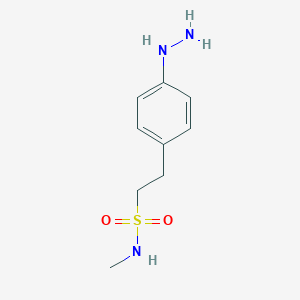
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)

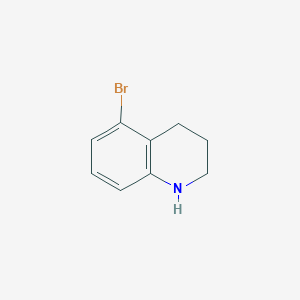

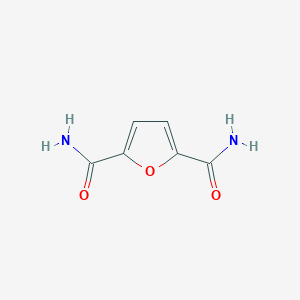
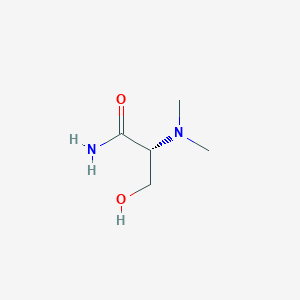
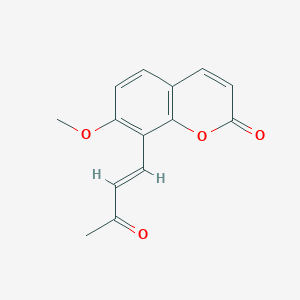
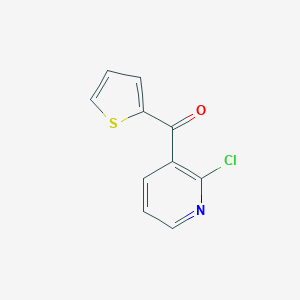
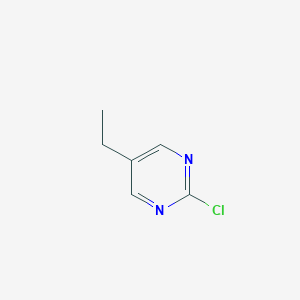
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)